4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one
Description
4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one is a synthetic cyclohexanone derivative featuring a pyrrolidinyl ethoxy substituent at the 4-position of the cyclohexanone ring. The pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, is a common pharmacophore in medicinal chemistry due to its ability to modulate physicochemical properties and enhance receptor binding . This compound is primarily utilized in research settings as a chemical intermediate or a structural analog for developing bioactive molecules. Its ethoxy linker and pyrrolidine group may influence solubility, lipophilicity, and metabolic stability, making it a subject of interest in drug discovery .
Properties
CAS No. |
1564906-64-4 |
|---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-(2-pyrrolidin-1-ylethoxy)cyclohexan-1-one |
InChI |
InChI=1S/C12H21NO2/c14-11-3-5-12(6-4-11)15-10-9-13-7-1-2-8-13/h12H,1-10H2 |
InChI Key |
VCXKJKKZOOBWDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2CCC(=O)CC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one typically involves the reaction of cyclohexanone with 2-(pyrrolidin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ethoxy linkage . The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexanone derivatives.
Scientific Research Applications
4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique three-dimensional structure and electronic properties . The compound may modulate biological pathways by inhibiting or activating specific targets, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one can be contextualized against related compounds, as summarized below:
Table 1: Comparative Analysis of Structural Analogs
Key Research Findings
Substituent Effects on Bioactivity: The pyrrolidinyl ethoxy group in the target compound may enhance membrane permeability compared to the hydroxyl group in 4-hydroxy-4-methylcyclohex-2-en-1-one, which is more polar and less bioavailable . MXE’s dissociative effects are attributed to its 3-methoxyphenyl and ethylamino groups, which likely engage NMDA receptors more effectively than the pyrrolidinyl ethoxy substituent in the target compound .
Structural Analogues in Drug Development: 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one (CAS 2095410-37-8) is used as a research chemical, highlighting the role of methyl groups in tuning metabolic stability .
Pharmacological Implications: 4-Chloro-α-PVP’s stimulant activity contrasts with the target compound’s lack of reported psychoactive effects, underscoring the importance of the phenyl-pentanone core in stimulant drugs .
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